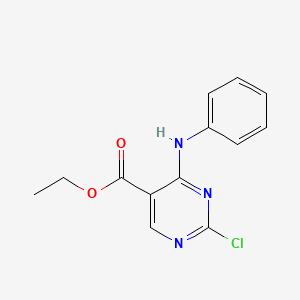
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with aniline under specific conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like diisopropylethylamine (DIPEA) at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or THF.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Coupling Reactions:
Applications De Recherche Scientifique
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound’s derivatives are explored for their electronic properties, making them candidates for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the development of probes for studying biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. Pathways such as the inhibition of endoplasmic reticulum stress and apoptosis have been observed in related compounds .
Comparaison Avec Des Composés Similaires
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar in structure but with a methylthio group instead of a phenylamino group.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties, highlighting the versatility of the pyrimidine scaffold.
Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine: A novel heterocyclic system with fluorescence properties, used in materials science.
Propriétés
Formule moléculaire |
C13H12ClN3O2 |
|---|---|
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
ethyl 4-anilino-2-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12(18)10-8-15-13(14)17-11(10)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,17) |
Clé InChI |
WYCPAQRFAYXWAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


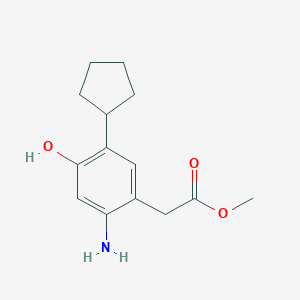
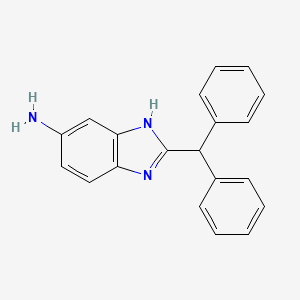
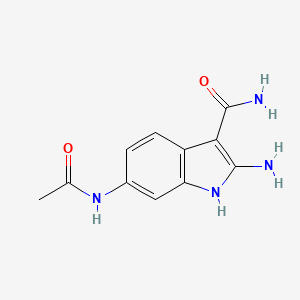
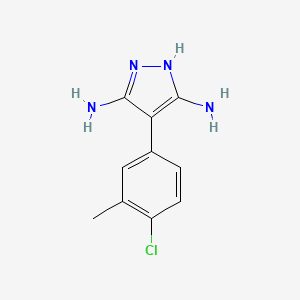
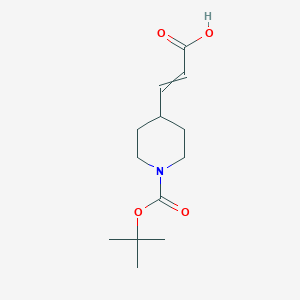
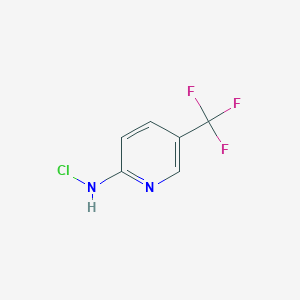
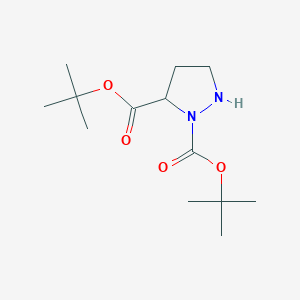

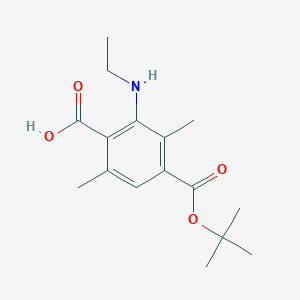
![2-(2-Hydroxyethoxymethyl)-pyrido[2,3-d]imidazole](/img/structure/B8440293.png)
![(3S)-3-[(4-bromophenyl)amino]butanamide](/img/structure/B8440309.png)
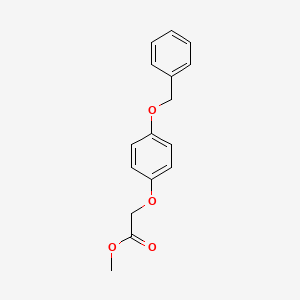
![Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate](/img/structure/B8440324.png)
![5'-chloro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid methyl ester](/img/structure/B8440332.png)
